2-Bromopyridine-4-sulfonamide is a chemical compound that combines a bromine atom at the second position and a sulfonamide group at the fourth position of the pyridine ring. Its molecular formula is CHBrNOS, with a molecular weight of approximately 237.1 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent.
2-Bromopyridine-4-sulfonamide is derived from 2-bromopyridine, which can be synthesized through various methods including diazotization followed by bromination of 2-aminopyridine. The sulfonamide group introduces significant biological activity, making this compound a subject of interest in pharmaceutical research, particularly in the development of antibacterial agents .
The synthesis of 2-bromopyridine-4-sulfonamide typically involves the following steps:
The molecular structure of 2-bromopyridine-4-sulfonamide features a pyridine ring with distinct substituents:
This arrangement contributes to its unique chemical properties and biological activity. The compound exists predominantly as a white to off-white powder that is soluble in both water and organic solvents.
2-Bromopyridine-4-sulfonamide participates in various chemical reactions due to its functional groups:
The primary mechanism of action for 2-bromopyridine-4-sulfonamide as an antibacterial agent involves inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. By disrupting this pathway, the compound effectively inhibits bacterial growth. Studies have shown that it exhibits significant selectivity against bacterial cells compared to mammalian cells, making it a promising candidate for drug development against bacterial infections .
2-Bromopyridine-4-sulfonamide has several applications in scientific research:
The discovery of Prontosil (sulfamidochrysoidine) in the 1930s marked the advent of synthetic antimicrobial chemotherapy, establishing sulfonamides as the first broadly effective antibacterial agents [2] [10]. These compounds competitively inhibit dihydropteroate synthase (DHPS), disrupting folate biosynthesis in pathogenic bacteria. While early sulfonamides like sulfanilamide laid the foundation, their clinical utility was limited by toxicity and resistance. Structural refinements led to second-generation derivatives such as sulfamethazine (veterinary medicine) and sulfadiazine (toxoplasmosis therapy), which featured heterocyclic appendages to optimize pharmacokinetics and target affinity [2]. The integration of pyrimidine or pyridine rings significantly enhanced membrane permeability and enzymatic inhibition, reducing effective dosages by 10–100× compared to first-generation agents [10]. This evolution exemplifies rational drug design to overcome biological resistance while preserving the core sulfonamide pharmacophore.
Table 1: Key Sulfonamide Derivatives and Therapeutic Applications
Compound | Heterocyclic Moiety | Primary Application | Target Pathogens |
---|---|---|---|
Sulfanilamide | None (prototype) | Early antibacterial | Streptococci |
Sulfadiazine (SDZ) | 2-Aminopyrimidine | Toxoplasmosis combo therapy | Toxoplasma gondii |
Sulfamethazine (SMZ) | 4,6-Dimethylpyrimidine | Veterinary gastroenteric infections | Escherichia coli, Staphylococci |
2-Bromopyridine-4-sulfonamide | 4-Bromo-2-pyridine | Investigational antibiotic hybrid | Under evaluation |
2-Bromopyridine-4-sulfonamide (C₅H₅BrN₂O₂S; MW 237.08 g/mol) exemplifies strategic hybridization in antibiotic design [1] [7]. Its structure merges a sulfonamide group (-SO₂NH₂) with a brominated pyridine ring, creating a planar, electron-deficient system. Key features include:
Spectroscopic data underscores this molecule’s reactivity: IR spectra show characteristic sulfonamide asymmetrical/symmetrical SO₂ stretches at 1374–1357 cm⁻¹ and 1144–1135 cm⁻¹, while ¹H NMR signals at δ 7.45–7.74 ppm confirm aromatic proton environments influenced by bromine’s electron-withdrawing effect [7] [10].
Table 2: Spectroscopic Signatures of 2-Bromopyridine-4-sulfonamide
Technique | Key Signals | Structural Implication |
---|---|---|
IR (cm⁻¹) | 3471–3425 (N-H stretch), 1668–1650 (C=O stretch) | Hydrazone/pyrrole hybridization |
¹H NMR (δ ppm) | 7.45–7.74 (m, Ar-H), 11.40 (s, SO₂NH) | Bromopyridine ring anisotropy |
UV-Vis (λmax, nm) | 268, 310 | n→π* transitions of conjugated system |
Bromine’s incorporation at the pyridine C4 position critically enhances bioactivity through three mechanisms:
Table 3: Bromine-Dependent Bioactivity Modulation
Parameter | Non-Brominated Sulfonamide | 2-Bromopyridine-4-sulfonamide | Change |
---|---|---|---|
Log P | 0.92 | 1.68 | +82% lipophilicity |
DHPS IC₅₀ (μM) | 48.3 | 15.7 | 3.1× potency increase |
Plant uptake (μg/g) | 9.2 | 14.5 | Enhanced phytoremediation |
HRP degradation rate | 0.12 h⁻¹ | 0.31 h⁻¹ | 2.6× faster |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4